![molecular formula C19H20N2O5 B13583867 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine; oxalic acid is a chemical compound that has garnered interest in scientific research due to its unique properties. This compound is often used in various studies and applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine typically involves the reaction of 6-benzyloxyindole with ethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction conditions precisely, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, reducing metals in acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines or alcohols .
Aplicaciones Científicas De Investigación
2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in the context of neurotransmitter activity.
Medicine: Investigated for potential therapeutic applications, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. This compound can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparación Con Compuestos Similares
Similar Compounds
6-benzyloxyindole: A precursor in the synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine.
Ethylamine: Another precursor used in the synthesis.
Other indole derivatives: Compounds with similar structures and properties.
Uniqueness
2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with various biological pathways makes it particularly valuable in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H20N2O5 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
oxalic acid;2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C17H18N2O.C2H2O4/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;3-1(4)2(5)6/h1-7,10-11,19H,8-9,12,18H2;(H,3,4)(H,5,6) |
Clave InChI |
DLXUDOJUEUWFGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


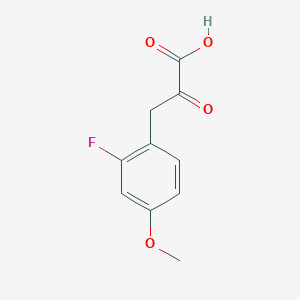

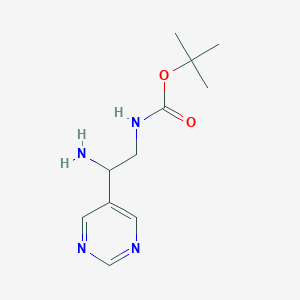
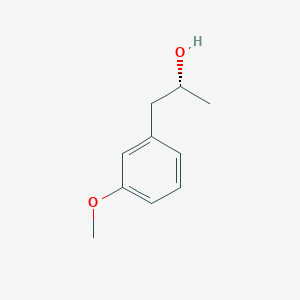
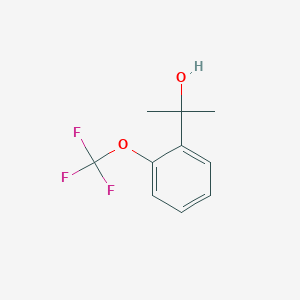
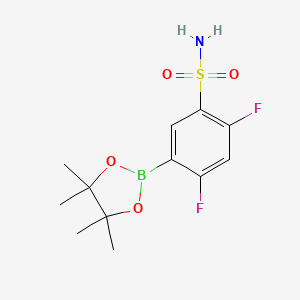


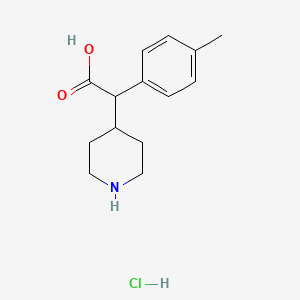
![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
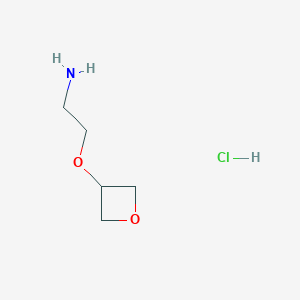
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
![N-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethyl]-3-[2-(2-hydroxyethoxy)ethoxy]propanamide](/img/structure/B13583856.png)
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)
